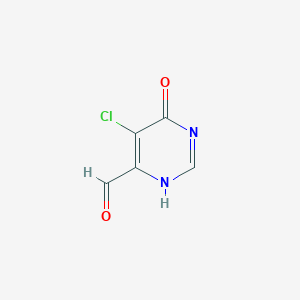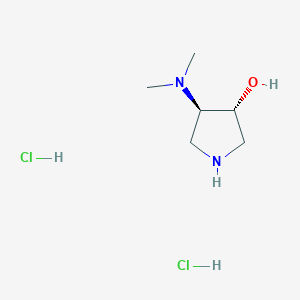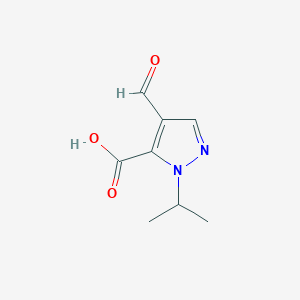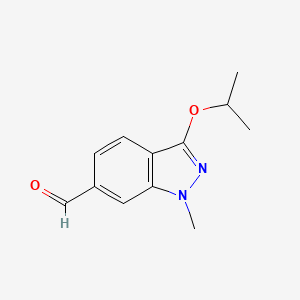
5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is used for various scientific and industrial applications.
Métodos De Preparación
The preparation methods for 5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde involve specific synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: The reaction conditions for synthesizing this compound can vary, but they often require precise temperature control, pH adjustments, and the use of solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and other reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, alkyl groups, and other substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on living organisms and cellular processes.
Medicine: this compound may have potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in industrial processes, such as the production of materials, chemicals, and other products.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical reactions.
Inhibiting Enzymes: this compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulating Signaling Pathways: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Structural Analogs: Compounds with similar chemical structures but different functional groups or substituents.
Functional Analogs: Compounds with similar biological or chemical activities but different chemical structures.
Unique Features: this compound may have unique features, such as higher potency, selectivity, or stability compared to similar compounds.
Propiedades
IUPAC Name |
5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(1-9)7-2-8-5(4)10/h1-2H,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCLVPIJGBZJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![trans-[1,3'-Bipyrrolidin]-4'-ol](/img/structure/B8013987.png)


![[4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate](/img/structure/B8014011.png)
![[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B8014014.png)




